Platelet Aggregation Inhibition: A Distinct Pharmacological Profile Not Shared by Simple Nicotinic Acid Esters
Methyl 2-methylnicotinate has been explicitly identified as a potent inhibitor of human platelet aggregation . This activity is a key point of differentiation from its non-methylated analog, methyl nicotinate, which is primarily known as a peripheral vasodilator with no reported direct antiplatelet effects [1]. The methyl substitution at the 2-position of the pyridine ring is critical for this distinct biological activity, a property that cannot be assumed for other nicotinate esters.
| Evidence Dimension | In vitro inhibition of human platelet aggregation |
|---|---|
| Target Compound Data | Reported as a potent inhibitor (qualitative). |
| Comparator Or Baseline | Methyl nicotinate (no reported antiplatelet activity). |
| Quantified Difference | Not quantified; functional difference observed. |
| Conditions | Human platelet aggregation assay (specific protocol not detailed in source). |
Why This Matters
For research on anti-thrombotic agents or platelet signaling, methyl 2-methylnicotinate offers a distinct pharmacological tool, whereas methyl nicotinate would not be a suitable alternative.
- [1] DrugBank. (n.d.). Methyl nicotinate. DB13882. Retrieved from https://go.drugbank.com/drugs/DB13882 View Source
